Cas no 10340-23-5 (3(Z)-Nonenol)
3(Z)-Nonenol Chemical and Physical Properties
Names and Identifiers
-
- cis-3-Nonen-1-ol
- 3(Z)-Nonenol
- cis non-3-en-1-ol
- Cis-3-Nonen-l-ol
- cis-3-nonenol
- 3(Z)-Nonenol
-
- MDL: MFCD00010314
- Inchi: 1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h6-7,10H,2-5,8-9H2,1H3/b7-6-
- InChI Key: IFTBJDZSLBRRMC-SREVYHEPSA-N
- SMILES: CCCCC/C=C\CCO
Computed Properties
- Exact Mass: 142.13600
- Monoisotopic Mass: 142.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 6
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.9
- Topological Polar Surface Area: 20.2A^2
Experimental Properties
- Color/Form: Yellow powder
- Density: 0.843 g/mL at 25 °C(lit.)
- Melting Point: -7°C (estimate)
- Boiling Point: 109°C/20mmHg(lit.)
- Flash Point: Fahrenheit: 143.6 ° f
Celsius: 62 ° c - Refractive Index: n20/D 1.45(lit.)
- Water Partition Coefficient: Soluble in alcohol. Insoluble in water.
- PSA: 20.23000
- LogP: 2.50530
- FEMA: 4412 | CIS-3-NONEN-1-OL
- Solubility: Insoluble in water.
3(Z)-Nonenol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P264-P280-P305+P351+P338-P337+P313
- WGK Germany:3
- Hazard Category Code: 36
- Safety Instruction: S26
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:2-8°C
- Risk Phrases:R36
3(Z)-Nonenol Customs Data
- HS CODE:2905290000
- Customs Data:
China Customs Code:
2905290000Overview:
2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
3(Z)-Nonenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W441200-SAMPLE |
3(Z)-Nonenol |
10340-23-5 | 95%, stabilized | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W441200-100G |
3(Z)-Nonenol |
10340-23-5 | 95%, stabilized | 100G |
2323.61 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0588-25ML |
cis-3-Nonen-1-ol |
10340-23-5 | >95.0%(GC) | 25ml |
¥1890.00 | 2024-04-18 | |
| TRC | N649560-10g |
3(Z)-Nonenol |
10340-23-5 | 10g |
$ 161.00 | 2023-09-06 | ||
| TRC | N649560-25 g |
3(Z)-Nonenol |
10340-23-5 | 25g |
145.00 | 2021-07-23 | ||
| TRC | N649560-50 g |
3(Z)-Nonenol |
10340-23-5 | 50g |
160.00 | 2021-07-23 | ||
| TRC | N649560-100 g |
3(Z)-Nonenol |
10340-23-5 | 100g |
190.00 | 2021-07-23 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X71255-1ml |
CIS-3-NONEN-1-OL |
10340-23-5 | ≥95% | 1ml |
¥48.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X71255-5ml |
CIS-3-NONEN-1-OL |
10340-23-5 | ≥95% | 5ml |
¥218.0 | 2023-09-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153389-100ml |
3(Z)-Nonenol |
10340-23-5 | >95.0%(GC) | 100ml |
¥3899.90 | 2023-09-03 |
3(Z)-Nonenol Suppliers
3(Z)-Nonenol Related Literature
-
1. Two novel racemic synthetic approaches to LTB4 and LTB3 methyl estersChristine Gauthier,Dominique Castet,Yvan Ramondenc,Gérard Plé J. Chem. Soc. Perkin Trans. 1 2002 191
-
Shuang-Shuang Ma,Rui Sun,Zi-Heng Zhang,Zheng-Kun Yu,Bao-Hua Xu Org. Chem. Front. 2021 8 6710
-
David R. Pesiri,David R. Pesiri,David K. Morita,William Tumas,William Glaze Chem. Commun. 1998 1015
-
Lydie Coulombel,Elisabet Du?ach Green Chem. 2004 6 499
Additional information on 3(Z)-Nonenol
Introduction to 3(Z)-Nonenol (CAS No. 10340-23-5)
3(Z)-Nonenol, with the chemical name (Z)-3-nonene-2-ol, is a significant compound in the realm of organic chemistry and pharmaceutical research. Its molecular formula, C₉H₁₈O, reflects its structure as an unsaturated alcohol with a nonyclic backbone. This compound has garnered attention due to its unique chemical properties and potential applications in synthetic chemistry, agrochemicals, and medicinal research. The CAS number 10340-23-5 uniquely identifies this substance in scientific literature and industrial databases, underscoring its importance in chemical synthesis and analysis.
The stereochemistry of 3(Z)-Nonenol is defined by the (Z) configuration of the double bond between the third and fourth carbon atoms, which influences its reactivity and interaction with biological systems. This geometric isomerism is a critical factor in its utility, particularly in contexts where enantioselective synthesis or biological activity is desired. The compound's linear structure allows for diverse functionalization, making it a valuable intermediate in the synthesis of more complex molecules.
Recent advancements in synthetic methodologies have highlighted the role of 3(Z)-Nonenol as a precursor in the production of fine chemicals and specialty materials. Researchers have leveraged its reactivity to develop novel catalysts and ligands that enhance the efficiency of asymmetric hydrogenation reactions. These innovations are particularly relevant in pharmaceutical manufacturing, where enantiopure compounds are often required for optimal biological activity.
In the field of medicinal chemistry, 3(Z)-Nonenol has been explored for its potential as a building block in drug design. Its unsaturated hydroxyl group provides a versatile scaffold for constructing bioactive molecules. For instance, derivatives of 3(Z)-Nonenol have been investigated for their anti-inflammatory and analgesic properties. Studies have demonstrated that modifications to its double bond or hydroxyl group can modulate its pharmacokinetic profile, offering insights into structure-activity relationships (SAR) that guide drug development.
The agrochemical sector has also shown interest in 3(Z)-Nonenol, recognizing its potential as an intermediate in the synthesis of plant growth regulators and pest control agents. Its ability to undergo various chemical transformations allows for the creation of compounds that interact selectively with biological targets in plants. Such applications align with the growing demand for sustainable agricultural practices, where environmentally friendly chemical solutions are prioritized.
From a spectroscopic perspective, 3(Z)-Nonenol exhibits distinct characteristics that make it amenable to advanced analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals detailed information about its molecular structure, while infrared (IR) spectroscopy confirms the presence of functional groups such as hydroxyl and double bonds. These analytical methods are essential for characterizing 3(Z)-Nonenol and ensuring its purity in industrial applications.
The compound's thermal stability has been another area of focus, with studies indicating that 3(Z)-Nonenol can be stored under controlled conditions without significant degradation. This stability is crucial for maintaining its integrity during transport and use in various chemical processes. Additionally, research into its degradation pathways has provided valuable data for environmental impact assessments, ensuring that its application aligns with regulatory standards.
Future research directions for 3(Z)-Nonenol may include exploring its role in green chemistry initiatives. By optimizing synthetic routes to minimize waste and energy consumption, scientists can enhance the sustainability of processes involving this compound. Furthermore, investigating its potential as a renewable feedstock could contribute to the development of circular economy models, where raw materials are efficiently recycled and reused.
The intersection of 3(Z)-Nonenol with nanotechnology presents another exciting avenue for exploration. Functionalized derivatives of this compound could be integrated into nanocarriers designed for drug delivery systems. These advanced formulations aim to improve therapeutic efficacy while reducing side effects by targeting specific cells or tissues within the body.
In summary, 3(Z)-Nonenol (CAS No. 10340-23-5) represents a multifaceted compound with broad applications across multiple industries. Its unique structural features and reactivity make it a valuable asset in organic synthesis, pharmaceutical development, and agrochemical innovation. As research continues to uncover new possibilities for this molecule, its significance is expected to grow further, driving advancements that benefit both science and industry.
10340-23-5 (3(Z)-Nonenol) Related Products
- 32451-95-9(cis-3-Dodecen-1-ol)
- 66410-28-4((3E,13Z)-Octadecadien-1-ol)
- 66410-24-0((3Z,13Z)-Octadecadien-1-ol)
- 20125-84-2(cis-3-Octen-1-ol)
- 51494-30-5(3-Pentadecen-1-ol)
- 68900-86-7(3-Tetradecen-1-ol,(3E)-)
- 68892-27-3(3-Tetradecen-1-ol,(3Z)-)
- 10340-22-4((3Z)-Decen-1-ol)
- 10339-60-3(3-Decen-1-ol, (3E)-)
- 18185-81-4(3-Octen-1-ol)